molecular formula C17H18N2O3S B2597523 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide CAS No. 896273-84-0

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2597523
CAS No.: 896273-84-0
M. Wt: 330.4
InChI Key: RCFXOKQIAPTVCH-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a pyrrolidin-5-one core substituted with a 3-methoxyphenyl group and an acetamide side chain linked to a thiophene ring. The 3-methoxyphenyl group may enhance lipophilicity and metabolic stability, while the thiophene moiety contributes π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-14-5-2-4-13(9-14)19-11-12(8-17(19)21)18-16(20)10-15-6-3-7-23-15/h2-7,9,12H,8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFXOKQIAPTVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenylacetic acid with thiophene-2-carboxylic acid under dehydrating conditions to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted pyrrolidinone.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it suitable for various synthetic pathways.

Biology

Research indicates that this compound exhibits significant biological activities:

Antioxidant Activity:
Studies have shown that similar compounds possess antioxidant properties, which can be evaluated using methods like the DPPH radical scavenging assay.

Anticancer Activity:
In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results indicate higher cytotoxicity against U-87 cells, suggesting potential therapeutic applications in oncology.

Medicine

This compound is being explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation. Its mechanism of action may involve enzyme inhibition or receptor modulation, influencing biochemical pathways relevant to disease progression.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Antioxidant Properties:
    • Researchers evaluated various derivatives for their ability to scavenge free radicals, revealing comparable efficacy to established antioxidants like ascorbic acid.
  • Cytotoxicity Assessment:
    • A comprehensive study assessed the cytotoxic effects of this compound on different cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Heterocycle Key Substituents Molecular Weight Notable Features
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide (Target) Pyrrolidin-5-one 3-Methoxyphenyl, thiophen-2-yl acetamide 358.4 g/mol* Balanced lipophilicity, potential CNS activity
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene 3-Cyano, thiophen-2-yl acetamide 264.3 g/mol Electron-withdrawing cyano group enhances reactivity
N-(1-(tert-butyl)-3-(3-methoxyphenyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide Pyrrolidin-2-one tert-Butyl, 3-methoxyphenyl, propyl 358.2 g/mol Increased steric bulk, improved metabolic stability
2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide Pyrrolidin-5-one 4-Chlorophenyl, benzylsulfanyl, thiadiazole 459.0 g/mol Thiadiazole enhances rigidity and bioavailability

*Calculated based on molecular formula C₁₈H₁₈N₂O₃S.

Key Observations:

  • Pyrrolidinone vs. Thiophene Core: The target compound’s pyrrolidin-5-one core (vs.
  • Substituent Effects : The 3-methoxyphenyl group in the target compound and enhances aromatic interactions compared to the 4-chlorophenyl in , which may alter target selectivity. The tert-butyl group in increases steric hindrance, possibly reducing off-target interactions .

Key Observations:

  • The target compound likely follows a two-step synthesis analogous to , but yields and purity depend on the stability of the pyrrolidinone intermediate.
  • Higher yields (e.g., 72% in ) are achieved with alkylation reactions using NaH/TBAF, suggesting optimizable conditions for the target compound’s synthesis.

Table 3: Property Comparison

Compound Name LogP* Solubility (Predicted) Reported Bioactivity
Target Compound 2.8 Moderate (DMSO-soluble) Hypothesized: CNS or kinase inhibition (untested)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 1.9 Low Intermediate for heterocyclic chemistry
Compound IV-16 3.5 Low (oil) Potential neuroactivity (structural analogy)
N-{2-[(3-Hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (15) 2.1 High (polar groups) Melatonergic receptor binding (IC₅₀ = 12 nM)

*Calculated using ChemDraw.

Key Observations:

  • The target compound’s LogP (2.8) suggests better membrane permeability than but lower than .
  • Compound -15’s high solubility due to hydroxyl/methoxy groups highlights the trade-off between lipophilicity and bioavailability in the target compound.

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This report synthesizes available research on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by a pyrrolidinone ring and a thiophene moiety, contributing to its unique biological profile. The IUPAC name is this compound.

Pharmacological Properties

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines, including breast and prostate cancer .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative disorders. Mechanistic studies indicate that these compounds may modulate neurotransmitter levels and reduce neuronal apoptosis .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and receptor activation.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress
AnticancerInhibition of cell proliferation
NeuroprotectionModulation of neurotransmitter levels

Case Studies

  • Study on Anticancer Activity : A study investigated the anticancer effects of a related compound, demonstrating an IC50 value of 4.48 µM against Protein Tyrosine Phosphatase 1B (PTP1B), suggesting potential for diabetes treatment as well .
  • Neuroprotective Study : Another investigation revealed that derivatives similar to this compound exhibited protective effects against neurotoxicity induced by methamphetamine, indicating possible applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide?

  • Methodology : The compound can be synthesized via multi-step organic reactions. A plausible route involves:

Pyrrolidinone Core Formation : Cyclization of 3-methoxyphenyl-substituted precursors using trifluoroacetic acid (TFA) as a catalyst in acetonitrile (CH₃CN), followed by purification via silica gel chromatography .

Acetamide Coupling : Reacting the pyrrolidinone intermediate with 2-(thiophen-2-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) under nitrogen atmosphere .

  • Key Considerations : Monitor regioselectivity during cyclization (e.g., potential isomer formation) and optimize reaction time to minimize byproducts .

Q. Which analytical techniques are critical for structural characterization?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl and thiophene moieties). For example, the thiophene protons typically resonate at δ 6.8–7.4 ppm in CDCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₈N₂O₃S) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding between the acetamide carbonyl and pyrrolidinone oxygen) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 3-methoxyphenyl with 4-methoxyphenyl or alter the thiophene ring with furan) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to determine substituent effects on potency .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to identify significant SAR trends, such as enhanced activity with electron-donating groups on the phenyl ring .

Q. What computational strategies are effective for predicting binding modes?

  • Methodology :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., COX-2). Prioritize poses with hydrogen bonds between the acetamide group and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding interactions .

Q. How can contradictions between purity and bioactivity data be resolved?

  • Methodology :

  • Purity Reassessment : Use HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to detect trace impurities (<0.1%) that may inhibit activity .
  • Counter-Screening : Test the compound in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

Q. What experimental conditions affect compound stability during storage?

  • Methodology :

  • Stability Studies : Store aliquots at –20°C (desiccated) and analyze degradation via LC-MS at intervals (0, 1, 3 months). Avoid aqueous buffers (pH >7) to prevent hydrolysis of the acetamide group .

Q. How can analytical methods be optimized for detecting degradation products?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (H₂O₂). Use UPLC-QTOF to identify degradation pathways (e.g., oxidation of thiophene to sulfoxide) .
  • Method Validation : Establish limits of detection (LOD <0.05%) and quantify degradation kinetics using Arrhenius plots .

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